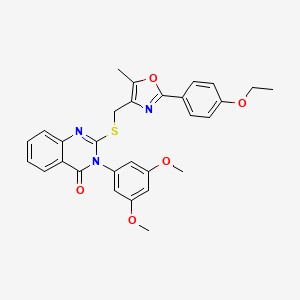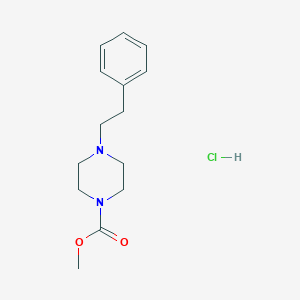![molecular formula C16H16ClNO2S B2911273 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-27-9](/img/structure/B2911273.png)
2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide, also known as CBSA, is a synthetic compound used in scientific research. CBSA is a derivative of acetamide and has a sulfinyl group at the 2-position. It has been used in the synthesis of other compounds and in the study of biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves the reaction of N-methyl-N-phenylacetamide with 4-chlorobenzylsulfinyl chloride in the presence of a base.
Starting Materials
N-methyl-N-phenylacetamide, 4-chlorobenzylsulfinyl chloride, Base (e.g. triethylamine)
Reaction
Add N-methyl-N-phenylacetamide to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add 4-chlorobenzylsulfinyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract with a suitable solvent (e.g. ethyl acetate), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography
科学研究应用
2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides, which have been used as inhibitors of epoxide hydrolase. 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has also been used as a model compound to study the mechanism of action of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been used to study the biochemical and physiological effects of other compounds.
作用机制
The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is not fully understood. However, it is believed that the sulfinyl group of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide acts as a nucleophile, reacting with the electrophilic N-methyl-N-phenylacetamide to form the product. The reaction is believed to proceed via a nucleophilic substitution mechanism, where the sulfinyl group of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide acts as a nucleophile and the N-methyl-N-phenylacetamide acts as an electrophile.
生化和生理效应
The effects of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide on biochemical and physiological processes are not fully understood. However, it has been shown to inhibit the activity of epoxide hydrolase, an enzyme involved in the metabolism of epoxides. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of other enzymes, such as cytochrome P450 and NADPH oxidase.
实验室实验的优点和局限性
The advantages of using 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in lab experiments include its availability, low cost, and ease of synthesis. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a relatively stable compound and can be stored for long periods of time. The limitations of using 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in lab experiments include its low solubility in water and its limited range of applications.
未来方向
There are several potential future directions for the use of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in scientific research. One possible direction is to study the effect of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide on other biochemical and physiological processes. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide could be used as a model compound to study the mechanism of action of other compounds. Another possible direction is to use 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in the synthesis of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides, which have been used as inhibitors of epoxide hydrolase. Finally, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide could be used to study the effects of other compounds on biochemical and physiological processes.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-18(15-5-3-2-4-6-15)16(19)12-21(20)11-13-7-9-14(17)10-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHESFVLHLOHSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)
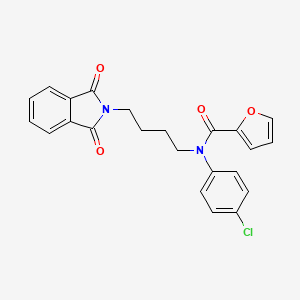
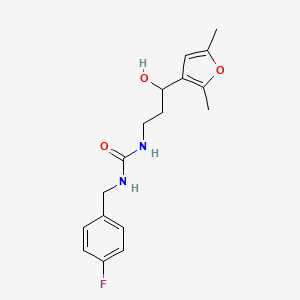
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2911199.png)

![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)
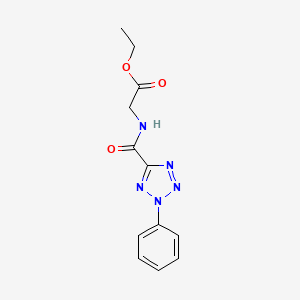
![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
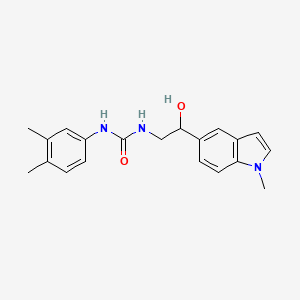
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
